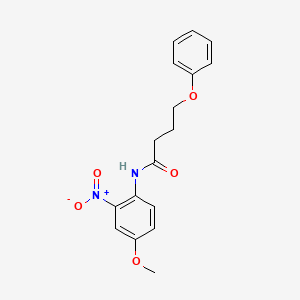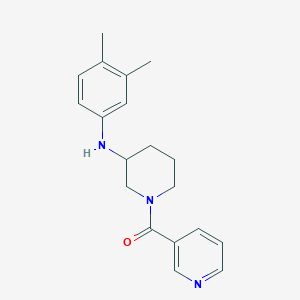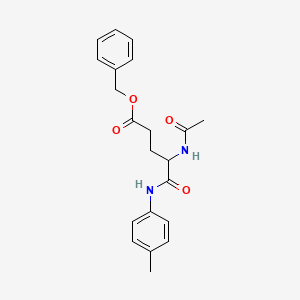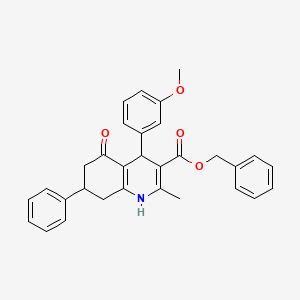
N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide, also known as MNPN, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the family of nitrophenyl-containing molecules, which are known for their diverse biological activities. MNPN has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been elucidated in recent years.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology. N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide has been shown to have potent anti-proliferative activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. This activity is thought to be due to the ability of N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide to inhibit the activity of certain enzymes that are critical for cancer cell growth and proliferation.
Another area of research where N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide has shown promise is in the field of neuroscience. N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide has been shown to have neuroprotective effects in several animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. These effects are thought to be due to the ability of N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide to modulate certain signaling pathways that are involved in neuronal survival and function.
Wirkmechanismus
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide is complex and involves several different signaling pathways. One of the key targets of N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide is the enzyme glycogen synthase kinase 3 beta (GSK3β), which is involved in a variety of cellular processes, including cell growth, differentiation, and survival. N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide has been shown to inhibit the activity of GSK3β, which leads to downstream effects on other signaling pathways, including the Wnt/β-catenin pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide are diverse and depend on the specific cell type and tissue being studied. In cancer cells, N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide has been shown to induce cell cycle arrest and apoptosis, which leads to a decrease in tumor growth and proliferation. In neuronal cells, N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide has been shown to protect against oxidative stress and inflammation, which are key drivers of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide in lab experiments is its potent biological activity. N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide has been shown to have activity against a wide range of cell types and tissues, which makes it a versatile tool for studying a variety of biological processes. However, one of the limitations of using N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide is its relatively complex synthesis method, which can make it difficult and time-consuming to produce in large quantities.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide. One area of interest is in the development of N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide-based therapeutics for the treatment of cancer and neurodegenerative diseases. Another area of research is in the elucidation of the precise mechanisms by which N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide exerts its biological effects. Finally, there is interest in developing more efficient and cost-effective methods for synthesizing N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide, which could make it more accessible to researchers.
Synthesemethoden
The synthesis of N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide is a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 4-methoxy-2-nitroaniline with 4-bromobutyric acid to form 4-bromo-N-(4-methoxy-2-nitrophenyl)butanamide. This intermediate is then reacted with phenol in the presence of a base to form N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide. The synthesis of N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry.
Eigenschaften
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-23-14-9-10-15(16(12-14)19(21)22)18-17(20)8-5-11-24-13-6-3-2-4-7-13/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHYZCRKYQMTNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCCOC2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6151176 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-[(4-methyl-1,3-thiazol-2-yl)imino]dipropanamide](/img/structure/B4923481.png)

![4-methoxy-N-[(4-methoxyphenyl)sulfonyl]-N-(6-methyl-2-pyridinyl)benzenesulfonamide](/img/structure/B4923503.png)
![N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B4923508.png)


![N,N-diethyl-4-{2-[(3-methoxyphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide hydrobromide](/img/structure/B4923523.png)

![1-(4-ethoxyphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4923546.png)
![2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B4923559.png)
![6-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B4923561.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B4923584.png)